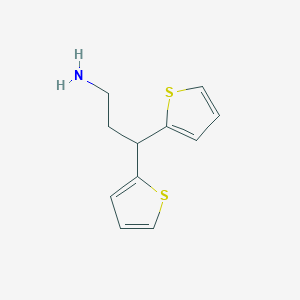

3,3-Di(2-thienyl)-1-propanamine

CAS No.:

Cat. No.: VC18340897

Molecular Formula: C11H13NS2

Molecular Weight: 223.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13NS2 |

|---|---|

| Molecular Weight | 223.4 g/mol |

| IUPAC Name | 3,3-dithiophen-2-ylpropan-1-amine |

| Standard InChI | InChI=1S/C11H13NS2/c12-6-5-9(10-3-1-7-13-10)11-4-2-8-14-11/h1-4,7-9H,5-6,12H2 |

| Standard InChI Key | RBXXTFRERAIWSG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CSC(=C1)C(CCN)C2=CC=CS2 |

Introduction

Structural and Physicochemical Properties

Physicochemical Characteristics

Key physical properties, derived from structurally related compounds, include:

| Property | Value |

|---|---|

| Melting Point | 78–80°C |

| Boiling Point | ~290°C (extrapolated) |

| Density | 1.111 g/cm³ |

| Solubility | Chloroform, Methanol |

| pKa | 13.74 (predicted) |

These properties suggest moderate hydrophobicity, compatible with organic synthesis protocols . The compound’s solid state at room temperature and solubility in polar aprotic solvents facilitate its use in catalytic reactions.

Synthetic Methodologies

Microbial Asymmetric Synthesis

A breakthrough in enantioselective synthesis involves the biocatalytic reduction of N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine using Candida tropicalis zjut 22. Under optimized conditions (pH 8.0, 35°C, 48 hours), this method achieves >98% yield and 99% enantiomeric excess (ee) of the (S)-enantiomer, critical for duloxetine production . The microbial route offers advantages over traditional chemical methods, including reduced reliance on chiral auxiliaries and lower environmental impact.

Lewis Acid-Catalyzed Ring-Opening

Copper(II) triflate [Cu(OTf)2] and ytterbium(III) triflate [Yb(OTf)3] catalyze the nucleophilic ring-opening of N-sulfonylazetidines with thiophene derivatives. This method, reported by ACS Omega, produces 3,3-di(2-thienyl)propylamines in up to 89% yield. The reaction proceeds via an SN2 mechanism, with the Lewis acid activating the azetidine for attack by the thiophene’s nucleophilic carbon .

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|

| Microbial Reduction | C. tropicalis | 98 | 99 |

| Cu(OTf)2 Catalysis | Copper triflate | 82 | N/A |

| Yb(OTf)3 Catalysis | Ytterbium triflate | 89 | N/A |

Microbial synthesis excels in enantioselectivity, whereas Lewis acid methods offer rapid, scalable production of racemic mixtures .

Biological and Pharmacological Relevance

Role in Duloxetine Synthesis

3,3-Di(2-thienyl)-1-propanamine serves as a precursor to (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine, the penultimate intermediate in duloxetine synthesis. Duloxetine’s efficacy in treating major depressive disorder and chronic pain hinges on the stereochemical purity of this intermediate, achievable via microbial biocatalysis .

Neurotransmitter Reuptake Inhibition

Structural analogs of 3,3-di(2-thienyl)-1-propanamine exhibit affinity for serotonin (SERT) and norepinephrine (NET) transporters. Molecular docking studies suggest the thiophene rings engage in π-π interactions with aromatic residues in transporter binding pockets, while the amine group forms hydrogen bonds. These interactions underpin the compound’s potential as a template for novel SNRIs.

Industrial Applications and Derivatives

Pharmaceutical Building Block

Beyond duloxetine, this compound is utilized in synthesizing tolterodine, a muscarinic receptor antagonist for overactive bladder. A four-step route from 3,3-di(2-thienyl)-1-propanamine derivatives avoids hazardous reagents like metallic hydrides, enhancing process safety .

Material Science Applications

Thiophene-containing amines are precursors to conductive polymers. Electropolymerization of 3,3-di(2-thienyl)-1-propanamine derivatives could yield materials with tunable bandgaps for organic electronics, though this area remains underexplored.

Challenges and Future Directions

Scalability of Microbial Synthesis

While C. tropicalis-mediated synthesis achieves high ee, substrate loading limitations (10 g/L) necessitate bioreactor optimization for industrial-scale production . Metabolic engineering to enhance enzyme expression or substrate tolerance is a promising avenue.

Expanding Therapeutic Targets

The compound’s modular structure invites exploration of derivatives targeting sigma receptors or ion channels. Computational modeling coupled with high-throughput screening could identify novel bioactive analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume